

branched azide PEG linker for bioconjugation

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Compound of Interest

Compound Name: 2-(Azido-PEG3-amido)-1,3-bis(carboxylethoxy)propane

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Introduction to Branched Azide PEG Linkers

Branched PEG linkers are multi-arm PEG reagents that have become indispensable in bioconjugation.^[1] Their unique architecture offers several advantages over traditional linear linkers, primarily by enabling the attachment of multiple functional molecules at a single conjugation site.^{[1][2]} This is particularly valuable in the development of ADCs, where achieving a higher drug-to-antibody ratio (DAR) without compromising the antibody's integrity is a key objective.^{[1][2]}

The incorporation of azide (-N₃) functionalities provides a bioorthogonal handle for "click chemistry," specifically the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the copper-free strain-promoted azide-alkyne cycloaddition (SPAAC).^{[3][4]} This allows for the precise and stable ligation of alkyne-containing molecules, such as therapeutic payloads or imaging agents.^[3]

Furthermore, many branched azide PEG linkers are heterobifunctional, possessing other reactive groups like N-hydroxysuccinimide (NHS) esters for facile reaction with primary amines (e.g., lysine residues on proteins) or Boc-protected amines for controlled, sequential conjugation steps.^{[3][5]} The inherent properties of the PEG component itself contribute to enhanced solubility, reduced immunogenicity, and improved pharmacokinetic profiles of the resulting bioconjugate.^{[2][6]}

Core Compound Specifications and Properties

A variety of branched azide PEG linkers are commercially available, each with specific properties tailored for different applications. A representative example is N-(Azido-PEG2)-N-Boc-PEG3-NHS ester.[3]

Property	Value	Source(s)
CAS Number	2093153-85-4	[3]
Molecular Formula	C24H41N5O11	[3]
Molecular Weight	575.6 g/mol	[3]
Purity	Typically ≥95% - 98%	[3]
Appearance	Varies (often a solid or oil)	[3]
Storage Conditions	Store at -20°C, desiccated	[3]
Solubility	Soluble in organic solvents such as DMSO and DMF	[3]

Performance Comparison: Branched vs. Linear PEG Linkers

The strategic advantage of a branched PEG linker lies in its three-dimensional structure, which can confer superior properties to the bioconjugate compared to a linear PEG chain.[5]

Hydrodynamic Radius

The branched structure creates a larger hydrodynamic volume compared to a linear PEG of the same molecular weight, which is a critical factor in reducing renal clearance and prolonging circulation half-life.[6]

Linker Type	PEG Molecular Weight (kDa)	Hydrodynamic Radius (Rh) (nm)
Unmodified HSA	-	3.5
Linear	5	4.2
Linear	10	5.2
Linear	20	6.1
Branched	20	6.4

Data sourced from a study on PEGylated Human Serum Albumin, where the hydrodynamic radius was determined by size exclusion chromatography.[\[6\]](#)

In Vitro Cytotoxicity of Antibody-Drug Conjugates (ADCs)

The architecture of the linker can significantly impact the cytotoxic activity of an ADC. Studies have shown that the length of the branched linker is a critical factor, with longer linkers potentially leading to higher potency.[\[2\]](#)

Linker Architecture	ADC Configuration	IC50 (ng/mL) on HER2-positive cell lines
Short Branched	Homogeneous DAR 6	~100
Long Branched	Homogeneous DAR 6	~10
Heterogeneous	Conventional DAR 6	~10

Data extracted from Grygorash et al., 2022, highlighting the impact of linker length on ADC potency.[\[2\]](#) The data indicates that the ADC with the longer branched linker exhibited significantly higher potency (lower IC50 value).[\[2\]](#)

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of branched azide PEG linkers in bioconjugation.

Boc Deprotection of a PEG Linker

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to expose a primary amine.

Materials:

- N-Boc-N-bis(PEG3-azide)
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)
- Saturated sodium bicarbonate solution
- Brine

- Anhydrous sodium sulfate

Procedure:

- Dissolve N-Boc-N-bis(PEG3-azide) in a 1:1 mixture of TFA and DCM (a typical concentration is 10-20 mg/mL).[\[4\]](#)
- Stir the reaction mixture at room temperature for 1-2 hours.[\[4\]](#)
- Monitor the reaction progress by thin-layer chromatography (TLC).[\[4\]](#)
- Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[\[4\]](#)
- Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.[\[4\]](#)
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.[\[4\]](#)
- Evaporate the solvent to obtain the deprotected N-amino-N-bis(PEG3-azide).[\[4\]](#)

Conjugation of an NHS Ester-Functionalized Branched PEG Linker to a Protein

This protocol describes the conjugation of the linker to a protein containing primary amines.[\[3\]](#)

Materials:

- Protein solution (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.0)
- N-(Azido-PEG2)-N-Boc-PEG3-NHS ester
- Anhydrous DMSO or DMF
- Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
- Desalting column or dialysis cassette for purification

Procedure:

- **Reagent Preparation:** Immediately before use, dissolve the N-(Azido-PEG2)-N-Boc-PEG3-NHS ester in anhydrous DMSO or DMF to a stock concentration of 10 mM. The NHS ester is moisture-sensitive.[3]
- **Protein Preparation:** Ensure the protein solution is in an amine-free buffer.[3]
- **Conjugation Reaction:** Add a 10-20 fold molar excess of the dissolved linker to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume to avoid protein denaturation.[3]
- **Incubation:** Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice. Optimization of incubation times and temperature may be required.[3]
- **Quenching:** Add the quenching buffer to stop the reaction.
- **Purification:** Purify the conjugate using a desalting column or dialysis to remove unreacted linker and quenching reagents.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click chemistry" reaction between an azide-functionalized molecule and an alkyne-containing molecule.[3]

Materials:

- Azide-labeled molecule
- Alkyne-containing molecule
- Copper(II) sulfate (CuSO_4) stock solution (e.g., 50 mM in water)
- Sodium ascorbate stock solution (e.g., 500 mM in water, freshly prepared)
- Ligand (e.g., THPTA or TBTA) (optional but recommended)

- Reaction buffer

Procedure:

- **Reactant Preparation:** Dissolve the azide-labeled molecule and a slight molar excess (1.1-1.5 equivalents) of the alkyne-containing molecule in the reaction buffer.[3]
- **Catalyst Preparation:** Prepare fresh stock solutions of CuSO₄ and sodium ascorbate.[3]
- **Reaction Initiation:** To the mixture of the azide and alkyne, add CuSO₄ to a final concentration of 0.1-1 mM. If using a ligand, pre-mix it with the CuSO₄. [3]
- **Reduction:** Add sodium ascorbate to a final concentration of 1-5 mM to reduce Cu(II) to the active Cu(I) species.[3]
- **Incubation:** Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS.
- **Purification:** Purify the final conjugate to remove the copper catalyst and other reagents.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This copper-free click chemistry protocol is ideal for reactions involving live cells or other copper-sensitive systems.[4]

Materials:

- Azide-labeled molecule
- Cyclooctyne-modified molecule (e.g., DBCO-functionalized payload)
- Reaction buffer (e.g., PBS)

Procedure:

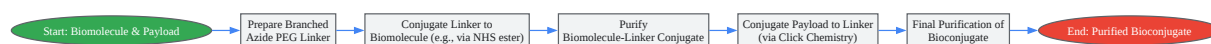
- **Reaction Setup:** In a microcentrifuge tube, combine the cyclooctyne-modified molecule with the reaction buffer.[4]
- Add the azide-labeled molecule to achieve a 3-5 fold molar excess per cyclooctyne group.[4]

- Incubation: Gently mix the reaction and incubate at 4°C for 4-24 hours or at room temperature for 2-12 hours.[4]
- Purification: Purify the final conjugate using size-exclusion chromatography (SEC) to remove excess reagents.[4]

Visualizations

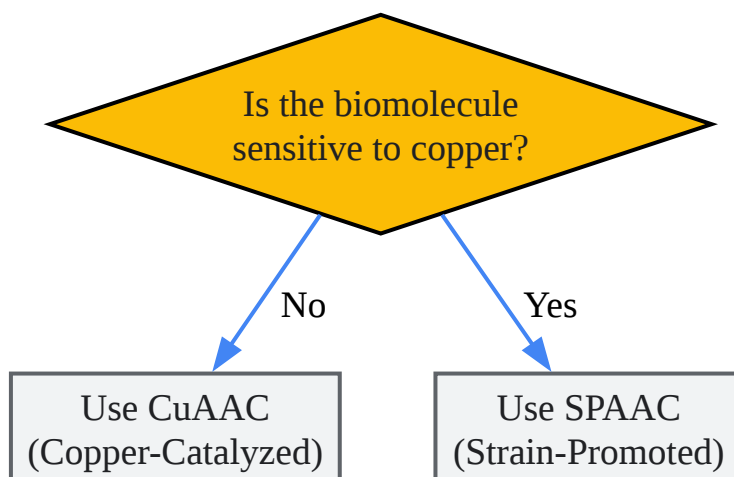
Experimental Workflows and Logical Relationships

The following diagrams illustrate key decision-making processes and workflows in bioconjugation utilizing branched azide PEG linkers.



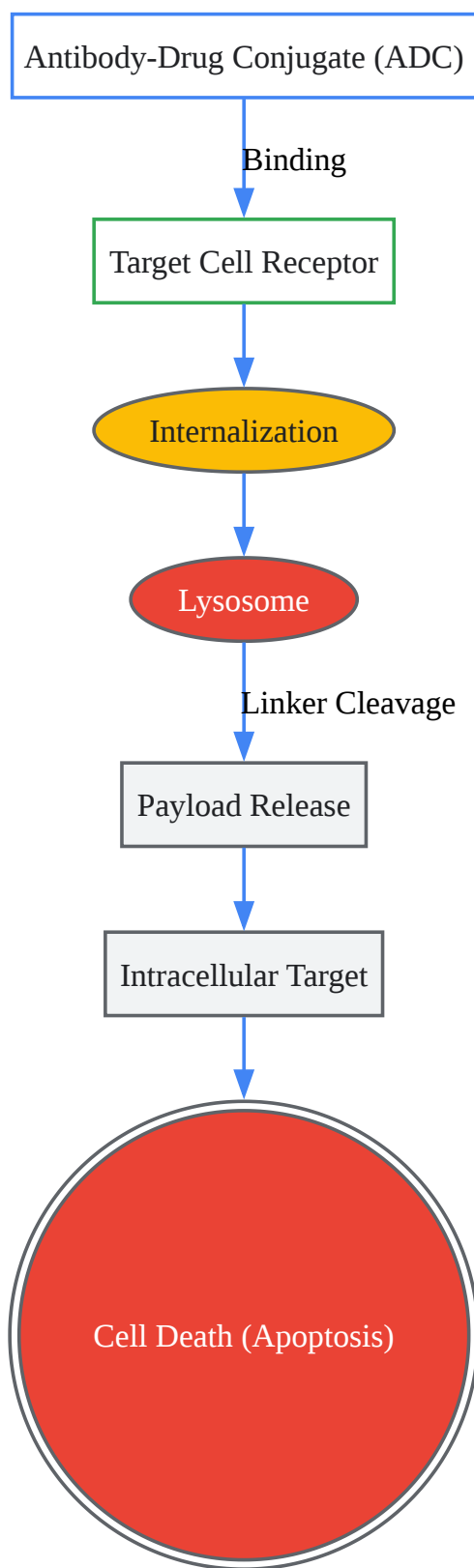
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Caption: General experimental workflow for bioconjugation.



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Caption: Decision pathway for choosing a click chemistry method.



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